6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group attached at the 6-position and an amine group at the 7-position. This structural configuration imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]-triazolo[1,5-a]pyrimidin-7-one skeleton have shown remarkable anti-epileptic activities . The structure–activity relationship (SAR) indicates that the pyrimidine-7 (4H)-one motif is the necessary “active core” of anti-epileptic activity .
Mode of Action
Non-covalent inhibitors, which may include this compound, act by binding to the active site stronger than the natural substrate through non-covalent bonds like hydrogen bonds, van der waals interactions, and electrostatic interactions .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Result of Action
Compounds with similar structures have shown significant inhibitory activity in various biological assays .
Preparation Methods
The synthesis of 6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate . These methods demonstrate the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.
Chemical Reactions Analysis
6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . It also exhibits significant activity as an enzyme inhibitor, targeting enzymes such as carbonic anhydrase and cholinesterase . In the field of material sciences, 6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is used in the development of novel materials with unique properties . Additionally, it has applications in the synthesis of other complex heterocyclic compounds, serving as a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and pyrazolo[3,4-d]pyrimidines . While these compounds share some structural similarities, they differ in their specific functional groups and biological activities. For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are known for their anticancer and antimicrobial properties, whereas pyrazolo[3,4-d]pyrimidines are studied for their potential as CDK2 inhibitors in cancer treatment . The unique structural features of this compound, such as the methoxyphenyl group, contribute to its distinct biological activities and make it a valuable compound for further research.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-18-9-4-2-8(3-5-9)10-6-14-12-15-7-16-17(12)11(10)13/h2-7H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTDEOLEWLPEON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=NC=N3)N=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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